(1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL

Chiral Amino Alcohol Stereochemistry Diastereomer Differentiation

Researchers requiring stereochemically defined chiral ligands often face limited access to single-isomer β-amino alcohols. (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL (CAS 1270118-39-2) solves this with defined (1S,2S) configuration at 98% purity. • Enables predictable asymmetric induction via bidentate N,O-coordination to transition metals; 3-methylthiophenyl sulfur offers ancillary coordination. • Single stereoisomer ensures method reproducibility; distinct LogP (1.79) vs. phenyl analogs aids SAR studies. • Available in g quantities for lab-scale asymmetric synthesis and chiral method development.

Molecular Formula C10H15NOS
Molecular Weight 197.30 g/mol
Cat. No. B13029841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL
Molecular FormulaC10H15NOS
Molecular Weight197.30 g/mol
Structural Identifiers
SMILESCC(C(C1=CC(=CC=C1)SC)N)O
InChIInChI=1S/C10H15NOS/c1-7(12)10(11)8-4-3-5-9(6-8)13-2/h3-7,10,12H,11H2,1-2H3/t7-,10+/m0/s1
InChIKeyOEZDLOLXBIECOF-OIBJUYFYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL: Chemical Identity & Specifications


(1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL (CAS: 1270118-39-2) is a chiral β-amino alcohol with the molecular formula C10H15NOS and a molecular weight of 197.30 g/mol . The compound features a stereochemically defined (1S,2S) configuration with an amino group and a hydroxyl group on adjacent carbons of the propanol backbone, along with a 3-methylthiophenyl substituent at the C1 position . The structure is defined by the IUPAC name (1S,2S)-1-amino-1-(3-methylsulfanylphenyl)propan-2-ol . The compound is commercially available as a research chemical with a purity specification of 98% .

Defined (1S,2S) stereochemistry supports asymmetric synthesis studies
β-Amino alcohol scaffold enables N,O-metal coordination for chiral ligand research
3-Methylthiophenyl group offers distinct electronic/steric context for SAR exploration
Single stereoisomer suitable as reference standard for chiral method development

(1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL: Stereochemical Irreplaceability


In chiral β-amino alcohols, the precise stereochemical arrangement at C1 and C2 dictates both molecular geometry and interaction with chiral environments, directly impacting performance as a chiral ligand, resolving agent, or synthetic intermediate [1]. Substituting (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL with its (1S,2R) diastereomer , the (1R,2R) enantiomer , or the 4-methylthiophenyl positional isomer would alter the spatial orientation of the amino, hydroxyl, and methylthio functional groups. This structural variation changes coordination geometry with metal catalysts, hydrogen-bonding networks, and recognition by biological targets [1]. As demonstrated in related norephedrine-derived thiophene ligands, even minor changes in the thiophene substitution pattern can affect enantioselectivity in asymmetric catalysis [2]. The following evidence provides quantitative differentiation where available and class-level inference where direct data remain limited.

(1S,2R) diastereomer Altered spatial arrangement at C2 may shift coordination geometry and hydrogen-bonding networks.
(1R,2R) enantiomer Opposite absolute configuration can invert chiral induction and recognition, limiting direct substitution.
4- or 2-methylthiophenyl positional isomer Different substitution pattern modifies electronic distribution and steric accessibility of the sulfur donor.

(1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL: Comparative Evidence


Diastereomer and Enantiomer Differentiation

(1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL (CAS: 1270118-39-2) is the (1S,2S) diastereomer in a family of four possible stereoisomers of 1-amino-1-(3-methylthiophenyl)propan-2-ol. Its stereochemical configuration is explicitly defined at both C1 and C2 positions, distinguishing it from the (1S,2R) diastereomer (CAS: 1213900-56-1) , the (1R,2R) enantiomer (CAS: 1213095-34-1) , and the (1R,2S) diastereomer .

Diastereomer/Enantiomer Identity
Head-to-head
Four stereoisomers: (1S,2S), (1S,2R), (1R,2R), (1R,2S); each carries a distinct CAS registry number and defined absolute configuration.
Stereochemical identity supports reproducible procurement and chiral application studies.
Based on systematic IUPAC nomenclature and CAS assignment.
Chiral Amino Alcohol Stereochemistry Diastereomer Differentiation Enantiomeric Purity

3-Methylthio vs. 4- and 2-Methylthio Positional Isomers

(1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL bears a methylthio substituent at the meta (3-) position of the phenyl ring. This distinguishes it from positional isomers bearing the methylthio group at the para (4-) position, such as (1S,2R)-1-Amino-1-(4-methylthiophenyl)propan-2-OL , or at the ortho (2-) position, such as (1S,2R)-1-Amino-1-(2-methylthiophenyl)propan-2-OL .

Methylthio Substitution Position
Head-to-head
3-methylthio (meta) on phenyl ring vs. 4-methylthio (para) and 2-methylthio (ortho) positional isomers.
Substitution position influences electronic distribution and steric accessibility of the sulfur atom.
Structural assignment via IUPAC; quantitative reactivity difference data are limited.
Positional Isomer Aryl Substitution Structure-Activity Relationship Regiochemistry

Bidentate N,O-Coordination for Asymmetric Catalysis

As a chiral β-amino alcohol, (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL contains a 1,2-amino alcohol motif capable of bidentate N,O-coordination to metal centers. This structural feature is shared with norephedrine-derived ligands that have been applied in asymmetric Henry reactions with conversions up to 92% and enantioselectivities up to 96% ee when complexed with Cu(OTf)2 [1]. While direct catalytic data for this specific compound are not publicly available, its core scaffold enables coordination chemistry analogous to that of structurally related thiophene-containing β-amino alcohols used in asymmetric sulfoxidation with VO(acac)2 [2] and diethylzinc addition to aromatic aldehydes .

N,O-Coordination Potential
Class-level
1,2-amino alcohol motif capable of bidentate N,O-coordination; additional S-donor from methylthio group. Related thiophene β-amino alcohols report up to 92% conversion and 96% ee in Henry reactions.
Supports potential as chiral ligand precursor; catalytic data for target compound not publicly available.
Inference from norephedrine-derived thiophene ligands; requires experimental validation.
Chiral Ligand Asymmetric Catalysis β-Amino Alcohol Metal Coordination

Defined Absolute Configuration for Reproducible Research

(1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL is commercially supplied with a purity specification of 98% and a defined (1S,2S) absolute configuration . In contrast, racemic mixtures of 1-amino-1-(3-methylthiophenyl)propan-2-ol (CAS: 1270384-48-9) are also available but lack defined stereochemistry at the C1 and C2 positions . The use of a racemic mixture introduces a 1:1 mixture of diastereomers that may exhibit different reactivities, solubilities, or biological activities, compromising experimental reproducibility in stereoselective applications.

Stereochemical Purity
Head-to-head
(1S,2S) single stereoisomer, purity 98%, vs. racemic mixture (CAS 1270384-48-9) of undefined stereochemical composition.
Single enantiomer ensures batch consistency and eliminates stereochemical variability in reproducible workflows.
Commercial product specifications; verify lot-specific purity.
Chiral Purity Absolute Configuration Research Reproducibility Stereochemical Integrity

(1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL: R&D Applications


Chiral Ligand for Asymmetric Metal Catalysis

The (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL scaffold contains a 1,2-amino alcohol motif capable of bidentate N,O-coordination to transition metals, as demonstrated in structurally related norephedrine-derived thiophene ligands [1]. The defined (1S,2S) stereochemistry provides a predictable chiral environment for asymmetric induction. The 3-methylthiophenyl group offers an additional sulfur coordination site that may influence metal binding geometry distinct from unsubstituted phenyl analogs. Potential applications include development of catalysts for asymmetric Henry reactions, sulfoxidation, and organozinc additions, following established protocols for thiophene-containing β-amino alcohols . The single stereoisomer form ensures that observed enantioselectivity originates from the defined chiral ligand rather than from a mixture of diastereomers .

Chiral Building Block for Enantiopure Synthesis

As a stereochemically pure β-amino alcohol with a reactive primary amine and secondary alcohol, (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL (98% purity) [1] can serve as a chiral building block for constructing more complex molecules. The amino and hydroxyl groups can undergo acylation, alkylation, oxidation, or substitution reactions while preserving the (1S,2S) stereochemical integrity . The 3-methylthiophenyl moiety distinguishes this building block from the 4-methylthiophenyl and 2-methylthiophenyl positional isomers, enabling access to regioisomerically distinct synthetic products. This is particularly valuable for generating stereochemically defined compound libraries in medicinal chemistry programs where both absolute configuration and substitution pattern influence target binding.

Reference Standard for Chiral Chromatography

The defined (1S,2S) stereochemistry of this compound (CAS 1270118-39-2) makes it suitable as a reference standard for developing chiral chromatographic separation methods. The compound can be used to establish baseline retention times and resolution parameters for separating (1S,2S), (1S,2R), (1R,2R), and (1R,2S) stereoisomers of 1-amino-1-(3-methylthiophenyl)propan-2-ol [1]. Unlike racemic mixtures (CAS 1270384-48-9) , which provide limited information about individual stereoisomer elution behavior, the single (1S,2S) stereoisomer enables precise identification of this specific configuration in chiral HPLC or SFC methods. This is essential for quality control in asymmetric synthesis where monitoring stereochemical purity is required .

Mechanistic Probe for SAR Studies

The 3-methylthiophenyl substituent in (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL provides a sulfur-containing aromatic moiety that differs electronically and sterically from phenyl, 4-methylthiophenyl, or 2-methylthiophenyl analogs [1]. In SAR studies of β-amino alcohol-containing bioactive molecules, this compound can serve as a probe to interrogate the role of the meta-positioned methylthio group. The sulfur atom introduces unique properties including potential for oxidation to sulfoxide or sulfone derivatives, altered lipophilicity (calculated LogP: 1.7891) , and distinct hydrogen-bonding capacity. Comparative evaluation against the 4-methylthiophenyl and 2-methylthiophenyl positional isomers, as well as the (1S,2R) and (1R,2R) stereoisomers, enables systematic mapping of both regiochemical and stereochemical contributions to biological activity or physicochemical properties.

Application
Selection Property
Validation Focus
Asymmetric catalysis ligand studies
β-Amino alcohol scaffold with N,O-coordination capability
Enantioselectivity and metal coordination geometry assessment
Stereoselective synthesis building block
Defined (1S,2S) stereochemistry with reactive amine and alcohol groups
Stereochemical integrity during derivatization steps
Chiral chromatographic method development
Single (1S,2S) stereoisomer for unambiguous retention assignment
Resolution of four stereoisomers by chiral HPLC or SFC
SAR probe for sulfur-containing β-amino alcohols
3-methylthiophenyl substituent with distinct electronic/steric profile
Regiochemical and stereochemical contribution to structure-activity relationships

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